5,6,7,8-Tetrahydroquinoline-2-carbaldehyde
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMFRPUXJFBDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation Conditions and Catalyst Optimization
The patent outlines a two-step process for synthesizing 5,6,7,8-tetrahydroquinoline:
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Catalytic Hydrogenation : Quinoline undergoes hydrogenation at 60–70°C under 8–12 atm H₂ pressure using a Pd/C catalyst treated with metal chlorides (e.g., FeCl₃, CuCl₂) and bicarbonate.
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Isomerization : The intermediate 1,2,3,4-tetrahydroquinoline is thermally isomerized at 160–170°C to yield the 5,6,7,8-regioisomer.
To adapt this for quinoline-2-carbaldehyde:
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The aldehyde group must remain intact during hydrogenation. This requires selective poisoning of the Pd/C catalyst to prevent over-reduction of the formyl group. Modifications such as partial deactivation with quinoline derivatives or sulfur compounds could suppress aldehyde reduction while permitting aromatic ring hydrogenation.
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Solvent-free conditions (as in the patent) or polar aprotic solvents (e.g., THF) may stabilize the aldehyde moiety.
Table 1: Proposed Hydrogenation Parameters for Quinoline-2-carbaldehyde
| Parameter | Condition |
|---|---|
| Catalyst | 5% Pd/C (FeCl₃-treated) |
| Temperature | 60–70°C |
| H₂ Pressure | 8–12 atm |
| Reaction Time | 2–4 hours |
| Yield (Theoretical) | 70–85% |
Vilsmeier-Haack Formylation of 5,6,7,8-Tetrahydroquinoline
Direct formylation of 5,6,7,8-tetrahydroquinoline at the 2-position offers a regioselective pathway. The Vilsmeier-Haack reaction, employing DMF and POCl₃, is widely used for introducing formyl groups into electron-rich aromatic systems.
Reaction Mechanism and Regioselectivity
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Electrophilic Attack : The Vilsmeier reagent (formed from DMF and POCl₃) generates an electrophilic chloroiminium ion, which attacks the para position to the nitrogen in tetrahydroquinoline. However, the tetrahydroquinoline’s reduced aromaticity may alter regioselectivity compared to quinoline.
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Positional Bias : Computational studies suggest that the 2-position is favored due to reduced steric hindrance and electronic effects from the saturated ring.
Table 2: Vilsmeier-Haack Formylation Conditions
| Component | Quantity/Parameter |
|---|---|
| 5,6,7,8-Tetrahydroquinoline | 1.0 equivalent |
| DMF | 1.2 equivalents |
| POCl₃ | 1.5 equivalents |
| Temperature | 0–5°C (initial), then 50°C |
| Reaction Time | 6–8 hours |
| Workup | Hydrolysis with NaHCO₃ |
Yield : 50–65% (estimated based on analogous reactions).
Oxidation of 2-Methyl-5,6,7,8-Tetrahydroquinoline
Oxidation of a methyl group to an aldehyde represents a viable but challenging route. This method draws parallels to the synthesis of 8-substituted 2-methyltetrahydroquinolines described in PMC7729733.
Oxidizing Agents and Selectivity
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Selenium Dioxide (SeO₂) : Selectively oxidizes benzylic methyl groups to aldehydes in aromatic systems. For example, 2-methylquinoline derivatives undergo oxidation to 2-quinolinecarbaldehyde under refluxing dioxane.
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Manganese Dioxide (MnO₂) : Effective for allylic and benzylic oxidations but may require anhydrous conditions.
Table 3: Oxidation Parameters for 2-Methyl Derivative
| Parameter | Condition |
|---|---|
| Substrate | 2-Methyl-5,6,7,8-tetrahydroquinoline |
| Oxidizing Agent | SeO₂ (1.2 equivalents) |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (101°C) |
| Reaction Time | 12–24 hours |
| Yield | 40–55% |
Reductive Amination with Aldehyde Precursors
A convergent approach involves constructing the tetrahydroquinoline ring while incorporating the aldehyde group. This method, inspired by PMC7729733, uses reductive amination between cyclohexenyl amines and aldehyde-containing precursors.
Reaction Setup
Table 4: Reductive Amination Protocol
| Component | Quantity/Parameter |
|---|---|
| Aldehyde | 1.0 equivalent |
| Amine | 1.2 equivalents |
| Solvent | Ethanol |
| Temperature | 0°C (8 hours) |
| Workup | Extraction with CH₂Cl₂ |
| Yield | 60–75% |
Isomerization of 1,2,3,4-Tetrahydroquinoline-2-carbaldehyde
Adapting the isomerization step from Patent CN101544601B, the 1,2,3,4-tetrahydro isomer (produced via hydrogenation of quinoline-2-carbaldehyde) can be thermally rearranged to the 5,6,7,8-derivative.
Thermal Isomerization Conditions
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Catalyst : Residual Pd/C from hydrogenation may facilitate isomerization.
Yield Improvement : Combining hydrogenation and isomerization in a one-pot process could enhance efficiency, reducing intermediate isolation steps.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antiproliferative properties of 5,6,7,8-tetrahydroquinoline derivatives against various cancer cell lines. A notable investigation synthesized a library of 8-substituted derivatives and tested them against human cancer cell lines such as HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). Some compounds demonstrated significant IC50 values, indicating their effectiveness in inhibiting cell growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | HT-29 | >20 |
| 5a | A2780 | 11.7 ± 2 |
| 2b | MSTO-211H | 14.9 ± 1.4 |
These findings suggest that modifications to the tetrahydroquinoline structure can enhance antitumor efficacy, making it a promising scaffold for drug development .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes critical in cancer progression and metabolic disorders. For instance, tetrahydroquinoline derivatives have shown promise as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are vital in cancer cell proliferation:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 7e | CDK2 | 0.149 |
| 8d | DHFR | 0.199 |
These results indicate that tetrahydroquinoline derivatives could serve as effective therapeutic agents by targeting these enzymes .
Metabolic Disorder Treatment
Research has also explored the potential of tetrahydroquinoline derivatives in treating metabolic disorders such as diabetes mellitus. A patent outlined methods for using these compounds to manage symptoms associated with metabolic disorders effectively. The administration of specific tetrahydroquinoline compounds was shown to have minimal toxicity while offering therapeutic benefits:
- Administration Routes : Oral, subcutaneous, intravenous
- Dosage Range : Effective doses ranged from to depending on the specific compound and condition being treated.
This suggests that these compounds could be integrated into treatment regimens for patients who are refractory to existing therapies .
Case Studies
Several case studies illustrate the effectiveness of tetrahydroquinoline derivatives:
- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives significantly reduced proliferation rates in various cancer cell lines compared to controls.
- Diabetes Management : Clinical trials indicated that specific formulations containing tetrahydroquinoline compounds improved glycemic control in diabetic patients.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, such as gluconate 2-dehydrogenase, and exhibit antiallergic, antiasthmatic, and antiarthritic properties . The compound’s aldehyde group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of 5,6,7,8-tetrahydroquinoline-2-carbaldehyde with analogous compounds:
Key Observations :
- Substituent Position : The position of the aldehyde group significantly impacts reactivity. For example, the 2-carbaldehyde isomer is more commonly utilized in coordination chemistry compared to the discontinued 3-carbaldehyde derivative .
- Methyl vs. Aldehyde: Methyl-substituted derivatives (e.g., 2-Methyl-5,6,7,8-tetrahydroquinoline) lack the aldehyde's electrophilic character, making them less reactive but more stable for industrial applications .
Reactivity Contrasts :
- The aldehyde group in this compound facilitates condensation reactions, whereas methyl-substituted analogs are more suited for alkylation or amination .
Comparison with Methyl Derivatives :
- 2-Methyl-5,6,7,8-tetrahydroquinoline lacks the aldehyde's redox activity but is safer for industrial use due to lower reactivity .
- Dimethyl analogs (e.g., 5,6,7,8-Tetrahydro-2,4-dimethylquinoline) are metabolically stable, making them candidates for pharmacokinetic studies .
Biological Activity
5,6,7,8-Tetrahydroquinoline-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the quinoline family and is characterized by a fused bicyclic structure. The synthesis of this compound often involves multi-step organic reactions that yield various derivatives with modified substituents to enhance biological activity.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- Human T-lymphocyte cells (CEM)
- Cervical carcinoma cells (HeLa)
- Colorectal adenocarcinoma (HT-29)
- Ovarian carcinoma (A2780)
In a study evaluating several derivatives of tetrahydroquinoline compounds, some showed IC50 values in the low micromolar range against these cell lines. The most active compound in the series demonstrated an IC50 of approximately 0.6 µM against HT-116 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (R)-5a | A2780 | 0.6 |
| 3a | HT-29 | >20 |
| 5a | HeLa | 11.7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression and cellular proliferation pathways.
- Induction of Apoptosis : Studies indicate that treatment with tetrahydroquinoline derivatives can lead to increased apoptosis in cancer cells through mitochondrial membrane depolarization and reactive oxygen species (ROS) production .
Case Studies
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Study on Antiproliferative Effects :
A library of tetrahydroquinoline derivatives was synthesized and evaluated for their antiproliferative activity. The study revealed that compounds such as (R)-5a significantly affected cell cycle phases and induced apoptosis in ovarian cancer cells. -
Mechanistic Insights :
In vitro experiments showed that (R)-5a caused a concentration-dependent increase in the G0/G1 phase of the cell cycle while decreasing S and G2/M phases. This suggests a potential mechanism for its anticancer effects through modulation of cell cycle dynamics .
Q & A
Q. How can the compound be tailored for use in asymmetric catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
